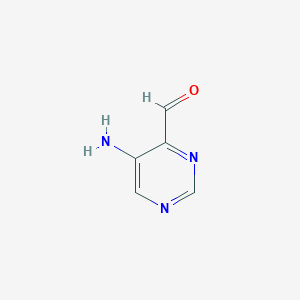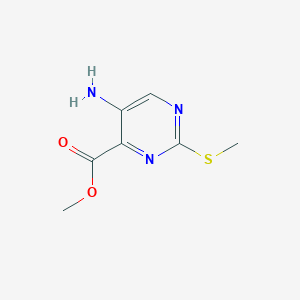
Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide (BDTD) is a chemical compound with a molecular formula of C9H12N4OS4. It is a colorless solid that is soluble in water, alcohol, and ether. It is used in a wide range of applications, including as a corrosion inhibitor, a surfactant, and a catalyst. It is also used in the synthesis of other chemicals, such as dyes, pharmaceuticals, and agrochemicals. In addition, it has been used in the synthesis of polymers, which is a process that involves the joining of two or more molecules to form a larger molecule.
Applications De Recherche Scientifique
Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide has been used in a number of scientific research applications, including as a corrosion inhibitor, a surfactant, and a catalyst. It has also been used in the synthesis of other chemicals, such as dyes, pharmaceuticals, and agrochemicals. In addition, it has been used in the synthesis of polymers, which is a process that involves the joining of two or more molecules to form a larger molecule. Furthermore, it has been used in the study of the structure and properties of proteins and other biomolecules.
Mécanisme D'action
The mechanism of action of Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide is not fully understood. However, it is believed to act as a corrosion inhibitor by forming a protective layer on the surface of metals. This layer is believed to prevent the metal from being oxidized and corroded. In addition, it is believed to act as a surfactant by reducing the surface tension of water and other liquids, which helps to disperse them more easily. Finally, it is believed to act as a catalyst by increasing the rate of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that it may have some toxic effects, such as irritation of the skin and eyes, and respiratory irritation. In addition, it may have some positive effects, such as reducing the formation of biofilms, which can cause infections and other health problems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide in laboratory experiments include its low cost and its wide range of applications. Furthermore, it is relatively easy to synthesize and use in laboratory experiments. However, there are some limitations to its use, such as its potential toxicity and its limited solubility in water.
Orientations Futures
Future research on Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide could focus on its use as a corrosion inhibitor, surfactant, and catalyst. In addition, research could focus on its potential toxicity and its solubility in various solvents. Furthermore, research could focus on its potential applications in the synthesis of other chemicals, such as dyes, pharmaceuticals, and agrochemicals. Finally, research could focus on its potential use in the study of the structure and properties of proteins and other biomolecules.
Méthodes De Synthèse
Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide is synthesized through a two-step process. The first step is the preparation of the starting material, which is a compound known as 3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl chloride (DMPC). This is prepared by reacting 3,5-dimethylpyrazole with thionyl chloride. The second step involves the reaction of DMPC with disulfide to form this compound. This reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane.
Propriétés
IUPAC Name |
(3,5-dimethylpyrazole-1-carbothioyl)sulfanyl 3,5-dimethylpyrazole-1-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S4/c1-7-5-9(3)15(13-7)11(17)19-20-12(18)16-10(4)6-8(2)14-16/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMLLTYNEZOMFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=S)SSC(=S)N2C(=CC(=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














